Fmoc-Lys(FOR)-OH
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Overview
Description
Fmoc-Lys(FOR)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a protecting group for the amino group of lysine, preventing unwanted reactions during the synthesis process. The FOR group is another protecting group that can be used to protect the side chain of lysine.
Mechanism of Action
Target of Action
Fmoc-Lys(FOR)-OH, also known as N-α-Fmoc-N-ε-t.-Boc-L-lysine, is primarily used in the field of peptide synthesis . It is a building block for Solid Phase Peptide Synthesis (SPPS), a method used to create peptides, which are crucial components in biological processes .
Mode of Action
The this compound compound interacts with its targets through a process called Fmoc SPPS . In this process, the Fmoc group acts as a temporary protecting group for the amino terminus of the growing peptide chain, preventing unwanted side reactions . The Fmoc group is then removed, allowing the next amino acid to be added to the chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis. In the context of SPPS, this compound contributes to the formation of peptide bonds, which link amino acids together to form peptides . These peptides can then participate in various biological processes, depending on their specific sequences.
Pharmacokinetics
Its utility in spps is influenced by factors such as its stability under the reaction conditions and its reactivity towards the formation of peptide bonds .
Result of Action
The result of this compound’s action in SPPS is the formation of peptides. These peptides can have a wide range of biological activities, depending on their specific sequences. For example, they can serve as enzymes, hormones, or antibodies, among other roles .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Fmoc deprotection and peptide bond formation can be affected by the pH, temperature, and solvent used in the SPPS process . Additionally, the stability of this compound can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Fmoc-Lys(FOR)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine . This allows for the step-by-step assembly of the peptide chain, with the reaction by-products removed at each step .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide bond formation during peptide synthesis. The Fmoc group is cleaved, allowing the amino group of the lysine to form a peptide bond with the carboxyl group of another amino acid . This process is repeated to build up the peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(FOR)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain with the FOR group. The process begins with the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA) to form Fmoc-Lys-OH. The side chain of lysine is then protected by reacting with a suitable protecting group reagent, such as formyl chloride (FOR-Cl), under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(FOR)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Side Chain Modifications: Reactions involving the modification of the lysine side chain after deprotection
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU, N,N-diisopropylethylamine (DIEA), and DMF.
Side Chain Protection: Formyl chloride (FOR-Cl) and a base like DIEA
Major Products Formed
Deprotected Lysine: Lysine with the Fmoc group removed.
Peptide Chains: Peptides formed by coupling this compound with other amino acids.
Modified Lysine: Lysine with modified side chains after deprotection
Scientific Research Applications
Chemistry
Fmoc-Lys(FOR)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
This compound is utilized in the design and synthesis of peptide-based drugs, including antimicrobial peptides, enzyme inhibitors, and receptor agonists/antagonists. Its use in drug development is driven by its ability to form stable and bioactive peptide structures .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of FOR.
Fmoc-Lys(Mtt)-OH: Lysine derivative with a 4-methyltrityl (Mtt) protecting group.
Fmoc-Lys(Dde)-OH: Lysine derivative with a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group
Uniqueness
Fmoc-Lys(FOR)-OH is unique due to the specific combination of the Fmoc and FOR protecting groups. This combination provides distinct advantages in terms of stability and selectivity during peptide synthesis. The FOR group offers a different level of protection and reactivity compared to other protecting groups, making this compound suitable for specific synthetic applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAZAXPESSBGE-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: 9-Fluorenylmethyloxycarbonyl-lysine (Fmoc-Lysine) is a derivative of the amino acid lysine commonly used in solid-phase peptide synthesis (SPPS) [, , , , , ]. The Fmoc group acts as a temporary protecting group for the α-amino group, allowing for controlled and sequential addition of amino acids during peptide chain assembly.
A: Lysine possesses two amino groups: one at the α-carbon (involved in peptide bond formation) and one on its side-chain. During SPPS, the side-chain amino group also needs protection to prevent unwanted reactions and ensure the desired peptide sequence is obtained [, , , , , , , ].
ANone: Numerous protecting groups can be employed, each with different properties and cleavage conditions. Some examples include:
- Boc (tert-butyloxycarbonyl): Acid-labile, cleaved by trifluoroacetic acid (TFA) [, , , , , ].
- Alloc (allyloxycarbonyl): Removed by palladium-catalyzed allyl deprotection [, , ].
- Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved under mildly basic conditions using hydrazine [, , ].
- Mtt (4-methyltrityl): Highly acid-labile, cleaved by dilute TFA solutions, allowing for orthogonal deprotection strategies in the presence of other acid-labile groups [, , , ].
- Ivdde: Used to protect the end amido of amino acid [].
- Pac (Phenylacetyl): Removed by penicillin G acylase [].
ANone: The choice of protecting group depends on the specific synthetic goal.
- Orthogonal Protection: Using groups with different cleavage conditions enables the selective deprotection of specific sites on a peptide, allowing for further modifications, such as cyclization or the introduction of labels [, , ].
- Branched Peptides: Fmoc-Lys(Fmoc)-OH, containing two Fmoc groups, can be used to introduce branching points in peptides for creating dendrimers, multiple antigenic peptides (MAPs), or other complex structures [, , , , ].
- Bioconjugation: Fmoc-Lysine derivatives with side-chain functionalities like azides or alkynes can be utilized in click chemistry reactions to conjugate peptides to other molecules, such as fluorescent dyes or polyethylene glycol (PEG) [, , , , , ].
A:
- Synthesis of labeled tetrapeptides for structural studies: Researchers used Fmoc-Lys(Boc)-OH, along with other specifically labeled amino acids, to synthesize a tetrapeptide for structural analysis using nuclear magnetic resonance (NMR) [].
- Development of DNA polyintercalators: Bis-acridine orange was synthesized using Fmoc-Lys(Boc)-OH and Fmoc-Lys(AO)-OH (AO: acridine orange) for DNA binding studies [, , ].
- Creation of fluorescently labeled peptide conjugates: Fmoc-Lys(Tfa)-OH was crucial in the development of a continuous process for assembling ligand-targeted, fluorescently labeled chelating peptide conjugates for potential cancer theranostics [].
- Synthesis of semisynthetic insulin analogs: Fmoc-Lys(Pac)-OH was used to prepare novel insulin analogs, which were subsequently treated with penicillin G acylase to remove the Pac group and obtain the desired analogs [].
ANone:
- NMR spectroscopy: Confirms the structure and purity of synthesized compounds [, , , ].
- Mass spectrometry: Determines the molecular weight of peptides and confirms their identity [, , , , ].
- High-performance liquid chromatography (HPLC): Used for purification and analysis of peptides [, , , , , ].
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecules [, ].
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